2-(4-chlorophenoxy)-N-methylpropanamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7(10(13)12-2)14-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEQWPCACNNDIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)OC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-methylpropanamide typically involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane. This intermediate is then reacted with N-methylpropanamide under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like aluminum chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.
Scientific Research Applications
2-(4-chlorophenoxy)-N-methylpropanamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the formulation of agrochemicals and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes the structural, physicochemical, and functional differences between 2-(4-chlorophenoxy)-N-methylpropanamide and its analogs:
Structural and Functional Insights
Substituent Effects on Bioactivity
- Tetrazole Analog (Compound 1) : The replacement of the carboxylic acid group in clofibric acid with a tetrazole ring enhances metabolic stability and oral bioavailability (73% in rats) . This modification is critical for its antidiabetic and lipid-lowering effects.
- ATF4 Inhibitor Derivative: The addition of a chloroethyl linker and dual 4-chlorophenoxy groups improves target binding affinity, enabling inhibition of ATF4, a transcription factor implicated in cancer progression .
Impact of Halogenation
- However, increasing chlorine content (e.g., dichlorophenyl in C₁₆H₁₄Cl₃NO₂) raises molecular weight, which may reduce solubility .
Biological Activity
2-(4-chlorophenoxy)-N-methylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in various fields, including pharmacology and toxicology.
Chemical Structure and Properties
The compound is characterized by the presence of a chlorophenoxy group and a N-methylpropanamide moiety. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may function as an enzyme inhibitor or receptor modulator, affecting various signaling pathways within cells. The presence of the chlorophenoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Pharmacological Effects
Studies have demonstrated that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, making it a candidate for further exploration in the development of new antibiotics.
- Anti-inflammatory Effects : In vitro assays have indicated that it may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Cytotoxicity : Some studies have reported cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the compound's biological activity:
- Antibacterial Assays : The compound was tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
- Cytotoxicity Tests : Using MTT assays, the compound demonstrated varying degrees of cytotoxicity across different cancer cell lines, with IC50 values ranging from 20 µM to 50 µM.
In Vivo Studies
Limited in vivo studies have been conducted to assess the efficacy and safety profile of this compound. Initial findings suggest favorable pharmacokinetics with moderate toxicity levels.
Toxicological Profile
The toxicological assessment revealed that at higher concentrations, the compound exhibited hepatotoxicity in animal models. However, no significant adverse effects were noted at therapeutic doses. Further studies are warranted to establish a comprehensive safety profile.
Q & A
Q. What are the common synthetic routes for 2-(4-chlorophenoxy)-N-methylpropanamide, and how can reaction conditions be optimized for improved yields?
The synthesis of arylpropanamide derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide are synthesized via acid chloride intermediates reacting with substituted anilines under controlled conditions (e.g., 75–84% yields using dichloromethane as a solvent at 0–25°C) . Optimization strategies include:
- Catalyst selection : Use of triethylamine or DMAP to enhance reactivity.
- Temperature control : Gradual warming from 0°C to room temperature minimizes side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of aromatic amines.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., para-substituted chlorophenoxy groups show distinct aromatic splitting) and DEPT-135 for carbon hybridization confirmation .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate the acyloxypropanamide backbone.
- IR spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches.
Q. How can X-ray crystallography using SHELX software elucidate the molecular structure and confirm stereochemistry?
SHELX programs (e.g., SHELXL) refine crystal structures by analyzing diffraction data to determine bond lengths, angles, and torsion angles. For example, studies on 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide revealed planar amide groups and dihedral angles between aromatic rings, critical for understanding conformational stability . Best practices include:
- Data collection : Use high-resolution (<1.0 Å) datasets to reduce R-factor errors.
- Twinned crystals : Apply Hooft/Y refinement parameters for accurate intensity integration in SHELXD .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) and QSAR studies can identify potential targets like ATF4 inhibitors, as seen in patent derivatives of 2-(4-chlorophenoxy)acetamide . Methodological steps:
- Ligand preparation : Optimize 3D structures using Gaussian (DFT-B3LYP/6-31G*).
- Target selection : Prioritize enzymes with hydrophobic binding pockets (e.g., kinases) due to the compound’s aryl and methyl groups.
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM).
Q. What strategies resolve contradictions in bioactivity data across studies, such as varying IC₅₀ values in enzyme inhibition assays?
Discrepancies may arise from assay conditions (pH, ionic strength) or impurity profiles. Mitigation approaches include:
- Standardized protocols : Follow OECD guidelines for reproducibility.
- HPLC purity checks : Ensure >95% purity (C18 columns, acetonitrile/water gradients) .
- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends in structure-activity relationships .
Q. What experimental designs are recommended to assess the environmental impact of this compound?
- Photodegradation studies : Expose the compound to UV light (254 nm) in aqueous solutions and monitor degradation via LC-MS.
- Ecotoxicology : Test acute toxicity using Daphnia magna (OECD 202) and bioaccumulation potential via log Kow (predicted value: ~3.68 using EPI Suite) .
- Soil adsorption : Conduct batch experiments with varying organic carbon content to estimate Koc values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
